(3-Methylisoquinolin-8-yl)methanamine is a chemical compound characterized by the molecular formula . It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound known for its diverse biological activities. This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and serves as a building block for biologically active compounds, particularly in medicinal chemistry and organic synthesis.
The compound is classified under organic nitrogen compounds, specifically as an amine due to the presence of the methanamine functional group. It can be sourced from various chemical suppliers and is often used in research settings for the development of pharmaceuticals and other chemical products .
The synthesis of (3-Methylisoquinolin-8-yl)methanamine can be achieved through several methods, with one common approach being the Pomeranz-Fritsch reaction. This reaction involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions, leading to the formation of isoquinoline derivatives.
The molecular structure of (3-Methylisoquinolin-8-yl)methanamine features a methyl group at the 3-position of the isoquinoline ring system, which influences its reactivity and biological interactions. The structural representation can be described by its InChI key: NKGDQHUSJNBSAS-UHFFFAOYSA-N
.
InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8/h2-5,7H,6,12H2,1H3
.(3-Methylisoquinolin-8-yl)methanamine can participate in various chemical reactions:
The mechanism of action for (3-Methylisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets such as receptors or enzymes. It functions as a ligand that modulates their activity, influencing various biochemical pathways depending on the structural modifications made to its derivatives. The exact pathways are context-dependent and vary with different applications.
While specific physical properties such as density and melting point are not universally available, it is generally recognized that compounds in this class exhibit moderate solubility in organic solvents due to their aromatic nature.
Key chemical properties include:
Relevant data on solubility and stability are crucial for practical applications in synthesis and formulation .
(3-Methylisoquinolin-8-yl)methanamine has several significant applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2